5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
Description
Molecular Formula and Systematic Nomenclature
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid exhibits the molecular formula C₁₄H₁₀BrClO₃, indicating a complex aromatic structure containing fourteen carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, and three oxygen atoms. The compound's molecular weight is precisely determined as 341.58 daltons, establishing its position among medium-molecular-weight organic compounds.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid. This naming convention accurately reflects the substitution pattern, where the benzoic acid core structure features a bromine substituent at the 5-position and a 3-chlorobenzyl ether group attached to the 2-position hydroxyl of the benzoic acid framework.
The Simplified Molecular Input Line Entry System representation of the compound is documented as O=C(O)C1=CC(Br)=CC=C1OCC2=CC=CC(Cl)=C2. This linear notation provides a precise description of the molecular connectivity, highlighting the ester linkage between the benzoic acid moiety and the chlorinated benzyl group.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrClO₃ |
| Molecular Weight | 341.58 g/mol |
| Chemical Abstracts Service Number | 62176-35-6 |
| International Union of Pure and Applied Chemistry Name | 5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid |
| Simplified Molecular Input Line Entry System | O=C(O)C1=CC(Br)=CC=C1OCC2=CC=CC(Cl)=C2 |
The structural architecture of this compound consists of two distinct aromatic ring systems connected through a methylene ether bridge. The primary aromatic ring contains the carboxylic acid functional group with bromine substitution, while the secondary ring features chlorine substitution at the meta position relative to the methylene linker.
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPORWFTNKIIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315183 | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-35-6 | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-((3-chlorophenyl)methoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62176-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-[(3-chlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 5-Bromo-2-hydroxybenzoic acid : Commercially available or synthesized via selective bromination of 2-hydroxybenzoic acid derivatives.
- 3-Chlorobenzyl chloride (or bromide) : Used as the alkylating agent for ether formation.
- Base : Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
Typical Reaction Conditions
- The hydroxybenzoic acid and base are dissolved in DMF.
- 3-Chlorobenzyl chloride is added dropwise.
- The reaction mixture is heated to 60–100 °C and stirred for several hours (typically 6–24 hours).
- After completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the product.
- The crude product is filtered and purified by recrystallization or chromatography.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-Bromo-2-hydroxybenzoic acid (1 equiv), K2CO3 (1.2 equiv), DMF | Dissolve and stir at room temperature to deprotonate phenol |
| 2 | Add 3-chlorobenzyl chloride (1.1 equiv) dropwise | Alkylation reaction under stirring |
| 3 | Heat mixture to 80 °C for 12 hours | Promote ether bond formation |
| 4 | Cool, pour into ice water | Precipitate product |
| 5 | Filter, wash with water, dry | Isolate crude product |
| 6 | Recrystallize from ethanol/water | Purify to >95% purity |
Reaction Mechanism Insights
- The phenolic hydroxyl of 5-bromo-2-hydroxybenzoic acid is deprotonated by the base to form a phenolate ion.
- The phenolate ion acts as a nucleophile attacking the electrophilic carbon of 3-chlorobenzyl chloride.
- This nucleophilic substitution (SN2) leads to the formation of the ether linkage, yielding 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Purification and Characterization
- Purification : Recrystallization from ethanol/water or methanol/water mixtures is effective. Column chromatography on silica gel with hexane/ethyl acetate gradients can be used for further purification if needed.
- Characterization : Confirmed by NMR (1H and 13C), HPLC (purity >95%), and mass spectrometry.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Alternative: Sodium hydride |
| Solvent | Dimethylformamide (DMF) | Alternatives: Acetone, DMSO |
| Temperature | 60–100 °C | Higher temperature accelerates reaction |
| Reaction Time | 6–24 hours | Depends on scale and reagent purity |
| Yield | 70–85% | Dependent on reaction optimization |
| Purity after recrystallization | >95% | Verified by HPLC |
Related Synthetic Routes and Considerations
- The precursor 5-bromo-2-hydroxybenzoic acid can be synthesized by selective bromination of 2-hydroxybenzoic acid or related derivatives.
- Halogenation selectivity is crucial to avoid undesired isomers.
- The choice of base and solvent affects the reaction rate and yield.
- Industrial scale synthesis adapts the same methodology but optimizes solvent recycling, reagent stoichiometry, and purification steps for cost efficiency.
Summary of Research Findings
- The O-alkylation method using 3-chlorobenzyl chloride and 5-bromo-2-hydroxybenzoic acid under basic conditions is the most straightforward and efficient route.
- Reaction conditions such as temperature, base type, and solvent are critical to maximize yield and purity.
- Purification by recrystallization is sufficient to obtain high-purity product suitable for further applications.
- The presence of halogen substituents (bromo and chloro) requires careful control to prevent side reactions.
- This compound serves as a valuable intermediate for pharmaceutical and agrochemical syntheses.
Chemical Reactions Analysis
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to their respective hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid has been investigated for its anti-inflammatory and analgesic properties . Its structural characteristics suggest interactions with various biological targets, making it a candidate for drug development. Studies indicate that it may inhibit pro-inflammatory cytokines, making it relevant in treating inflammatory diseases such as arthritis and colitis .
Biochemical Studies
This compound is used in enzyme inhibition studies, where it acts as a ligand for specific enzymes. Its ability to bind to active sites can block enzyme activity, influencing metabolic pathways crucial for various biochemical reactions .
Organic Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of other compounds with potential therapeutic applications .
Material Science
The compound finds utility in the production of specialty chemicals and materials due to its unique properties. It can be involved in creating polymers or coatings that require specific chemical functionalities .
Case Study 1: Anti-inflammatory Activity
Research published in pharmacological journals has demonstrated that this compound exhibits significant anti-inflammatory effects in vitro and in vivo. In animal models, it reduced inflammation markers and showed promise as a treatment for conditions like ulcerative colitis .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition revealed that this compound effectively inhibited myeloperoxidase (MPO), an enzyme linked to inflammatory processes. This inhibition suggests potential therapeutic applications in managing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) lacks the benzyloxy group, making it smaller and more reactive in coupling reactions (e.g., peptide synthesis) .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving O-alkylation, while 5-bromo-2-chlorobenzoic acid is produced via a one-pot method with high yield (95%) and lower cost .
Functional Group Diversity: 5-Bromo-2-(phenylamino)benzoic acid () replaces the benzyloxy group with an aniline moiety, enabling hydrogen-bonded dimer formation in crystals, which could stabilize solid-state formulations . 5-Bromo-4-chloro-2-methoxy-benzoic acid () introduces methoxy and chlorine at distinct positions, altering electronic properties for specific reactivity in probe synthesis .
Industrial Relevance :
Biological Activity
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₀BrClO₃
- Molecular Weight : 341.59 g/mol
- Structure : The compound features a bromine atom at the 5-position and a 3-chlorobenzyl ether group at the 2-position of the benzoic acid core.
Synthesis
The synthesis of this compound can be achieved through various methods, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A typical synthesis route includes:
- Nitration : Introduction of a nitro group.
- Hydrolysis : Conversion of nitrile to carboxylic acid.
- Hydrogenation : Reduction of functional groups.
- Esterification : Formation of esters from carboxylic acids and alcohols.
- Bromination : Addition of bromine.
- Diazotization : Formation of diazonium salts for further reactions.
This synthetic pathway has been effectively scaled to produce approximately 70 kg per batch with a total yield of around 24%.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. In vitro studies demonstrated its ability to reduce viability in SPC-A-1 human lung adenocarcinoma cells significantly. The compound was evaluated using the CCK-8 assay, which confirmed its effectiveness in inhibiting cancer cell proliferation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. A related study on a structurally similar derivative (2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) indicated that it significantly reduced inflammatory parameters in LPS-induced rats, suggesting that similar mechanisms might be applicable to this compound .
Key findings include:
- Reduction in cardiac blood plasma concentrations of inflammatory markers such as IL-1β and TNF-α.
- Stabilization of body temperature during inflammatory responses.
These results indicate potential for developing this compound as a therapeutic agent for COX-related inflammatory diseases.
The biological activity of this compound may involve interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it could modulate specific signaling pathways associated with inflammation and cancer cell survival .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid | Similar bromination and ether functionality | Different chlorobenzyl positioning |
| 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid | Contains a bromine atom and ether linkage | Variation in chlorobenzyl position |
| 4-Chloro-2-[(3-bromobenzyl)oxy]benzoic acid | Similar ether structure but with different halogens | Different halogen substitution |
This table illustrates how variations in substituents can influence chemical properties and biological activities.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antitumor Research : Demonstrated effective inhibition of lung cancer cell lines.
- Anti-inflammatory Studies : Showed promising results in reducing inflammation markers in animal models.
These findings support further investigation into its pharmacological profiles and therapeutic uses.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid?
Synthesis of structurally related brominated benzoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, flow chemistry techniques can optimize regioselective bromination or etherification steps, as demonstrated in the synthesis of x-bromo-2-formylbenzoic acids using isobenzofuran-1(3H)-ones as precursors . Key steps include:
- Bromination : Use bromine or bromide sources under controlled conditions.
- Etherification : React 5-bromo-2-hydroxybenzoic acid with 3-chlorobenzyl chloride via Williamson ether synthesis.
- Purification : Column chromatography or recrystallization to achieve >95% purity (common in commercial analogs like 5-bromo-2-chlorobenzoic acid) .
Q. How should researchers characterize this compound’s structural and spectral properties?
Standard characterization protocols include:
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, ether C-O stretch) using NIST-referenced spectra .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion for C₁₄H₁₀BrClO₃: ~349.5 Da) via high-resolution MS .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and benzyloxy methylene signals (δ 4.5–5.0 ppm). Cross-validate with analogs like 3-bromo-5-methoxybenzoic acid .
Q. What are the recommended handling and storage protocols?
- Storage : Protect from light and moisture (common for bromo/chloro-aromatics) . Use amber vials at –20°C for long-term stability.
- Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR/IR) be resolved for this compound?
Contradictions may arise from impurities or structural isomers. Mitigation strategies:
- Multi-Technique Validation : Compare IR and NMR data with computational models (e.g., DFT-predicted spectra) .
- Chromatographic Purity Check : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities in commercial batches (e.g., 5-bromo-2-chlorobenzoic acid >95% purity) .
- Isolation of Byproducts : For example, trace 3-chlorobenzyl alcohol from incomplete etherification can be identified via GC-MS .
Q. What are its potential applications in medicinal chemistry or materials science?
- Drug Intermediate : Analogous bromo/chloro-benzoic acids are precursors for thromboxane receptor antagonists (e.g., Heck cross-coupling to introduce pharmacophores) .
- Fluorescent Probes : Derivatives like 5-bromo-2-iodobenzoic acid are used in rhodamine synthesis .
- Coordination Chemistry : Carboxylic acid groups enable metal-organic framework (MOF) construction for catalytic applications .
Q. How does the compound’s stability vary under reactive conditions (e.g., acidic/basic media)?
- Acidic Hydrolysis : The benzyloxy group may cleave under strong acids (e.g., HCl/H₂SO₄), forming 5-bromo-2-hydroxybenzoic acid. Monitor via TLC .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C (observed in related brominated aromatics) .
- Oxidative Resistance : Avoid peroxides; the 3-chlorobenzyl group is susceptible to radical oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
